1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
Overview
Description
1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene: is an aromatic compound characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to a benzene ring
Scientific Research Applications
1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of a suitable benzene derivative, followed by nitration and reduction steps . Another method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions using chlorinated benzene derivatives and trifluoromethylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions.
Electrophilic Aromatic Substitution: The methyl and trifluoromethyl groups can direct electrophiles to specific positions on the benzene ring.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The chlorine atoms and methyl group also contribute to the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,4-Dichloro-1-(trifluoromethyl)benzene
- 2,5-Dichloro-1-(trifluoromethyl)benzene
Comparison: 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The presence of the methyl group at the 4-position provides steric hindrance and electronic effects that differentiate it from other similar compounds. Additionally, the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-6(9)7(10)3-5(4)8(11,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARYHYOOIUIKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408923 | |
Record name | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74483-51-5 | |
Record name | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.